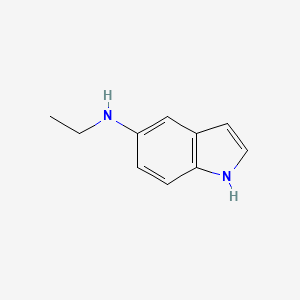
N-ethyl-1H-indol-5-amine
Overview
Description
N-ethyl-1H-indol-5-amine is a chemical compound with the CAS Number: 1042600-60-1. It has a molecular weight of 160.22 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is oil .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, some new indole derivatives containing heterocyclic moieties were synthesized using 1H-indol-5-ylamine as a starting material . Another study reported the reduction of a compound by tin chloride dehydrate in the presence of hydrochloric acid, yielding 1-alkyl-5-amino-1H-indole-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.22 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is oil .
Scientific Research Applications
Enzymatic Activity in the Brain
Research has identified an enzyme in the brain that N-methylates various indole(ethyl)amine substrates, including N-ethyl-1H-indol-5-amine. This enzyme, found in the supernatant and synaptosomal areas of the brain, suggests a role in neurotransmitter regulation or modification (Morgan & Mandell, 1969).
Synthesis and Pharmacological Studies
Various indole derivatives, including this compound, have been synthesized and tested for their pharmacological properties. Studies have explored their role as serotonin uptake inhibitors and their potential in treating conditions influenced by serotonin levels (C. Gueremy et al., 1980).
Chemical Synthesis for Potential Therapeutics
Chemical modifications of this compound have been explored for developing new therapeutic agents. For instance, N-ethylation processes have been used to create compounds with potential antiarrhythmic properties (T. Javed & G. Shattat, 2005).
Potential in Neurological Disorders
Compounds structurally related to this compound have been studied for their affinity to 5-HT6 receptors, which are implicated in various neurological disorders. This research offers insights into potential therapeutic applications for these compounds (R. Bernotas et al., 2004).
Antimicrobial Applications
Derivatives of this compound have been evaluated for their antimicrobial properties, indicating a potential use in combating microbial infections (Fadhil B. Essa et al., 2018).
Antidiabetic Potential
Research has identified certain indole-based compounds, including those related to this compound, as having significant antidiabetic potential. These compounds have demonstrated promising results in inhibiting enzymes related to diabetes, offering a potential pathway for new treatments (M. Nazir et al., 2018).
Safety and Hazards
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
N-ethyl-1H-indol-5-amine, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial for the compound’s biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular function . The specific interactions and resulting changes depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-ethyl-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, this compound may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, this compound may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At high doses, it may cause toxic or adverse effects, including damage to tissues or organs . Studies have shown that the threshold for these effects can vary depending on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism . For example, indole derivatives, including this compound, have been shown to modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity . For instance, this compound may be transported into cells via specific transporters, where it can exert its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be directed to the mitochondria, influencing cellular metabolism and energy production.
properties
IUPAC Name |
N-ethyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMCJXXCYKHMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



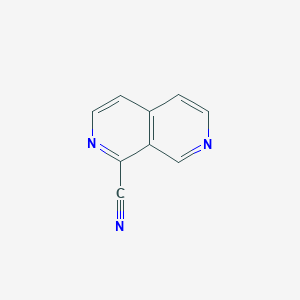


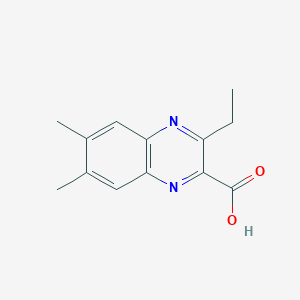
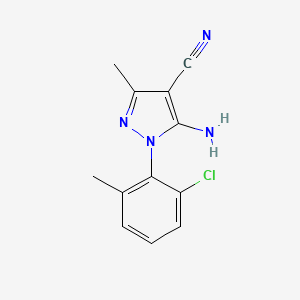

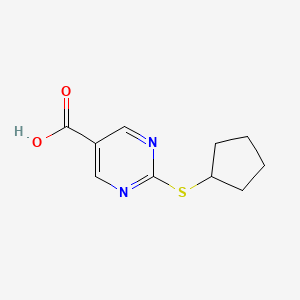
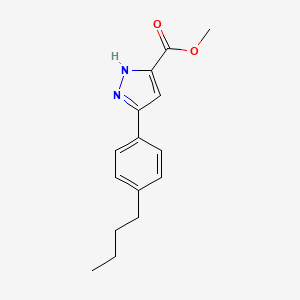
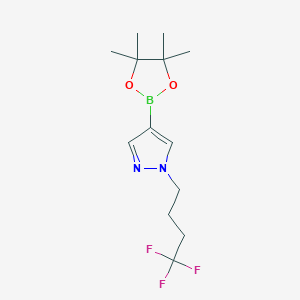
![[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1414611.png)
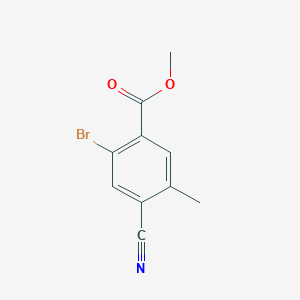
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)

